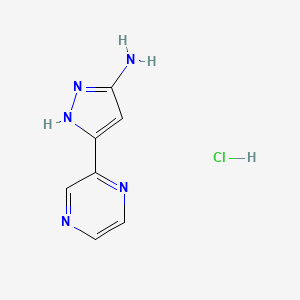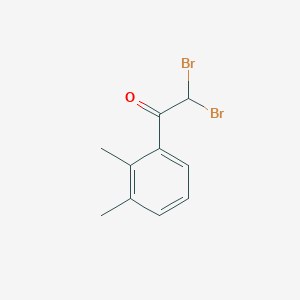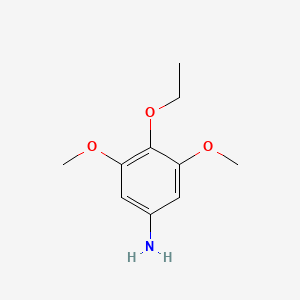
4-Ethoxy-3,5-dimethoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-3,5-dimethoxyaniline is an organic compound with the molecular formula C10H15NO3 It is a derivative of aniline, characterized by the presence of ethoxy and methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3,5-dimethoxyaniline typically involves the introduction of ethoxy and methoxy groups to an aniline derivative. One common method is the nucleophilic substitution reaction where 3,5-dimethoxyaniline is reacted with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-3,5-dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-3,5-dimethoxyaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Ethoxy-3,5-dimethoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The ethoxy and methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways and exerting its effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyaniline: Similar structure but lacks the ethoxy group.
3,5-Dimethoxyaniline: Lacks the ethoxy group, making it less lipophilic.
4-Ethoxyaniline: Lacks the methoxy groups, affecting its reactivity and solubility
Uniqueness: 4-Ethoxy-3,5-dimethoxyaniline is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its ability to participate in various chemical reactions, making it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C10H15NO3 |
|---|---|
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
4-ethoxy-3,5-dimethoxyaniline |
InChI |
InChI=1S/C10H15NO3/c1-4-14-10-8(12-2)5-7(11)6-9(10)13-3/h5-6H,4,11H2,1-3H3 |
InChI-Schlüssel |
DVHUCYYOVSNIPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1OC)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
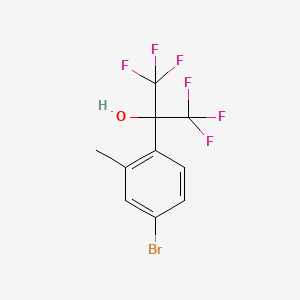
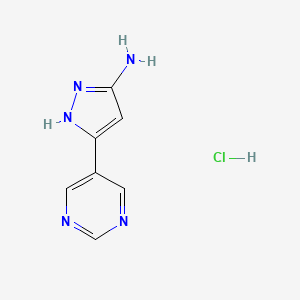
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
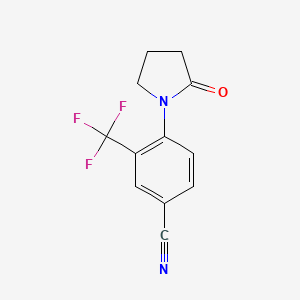
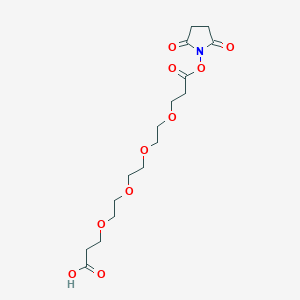
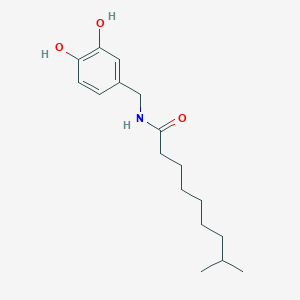
![(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride](/img/structure/B13706971.png)
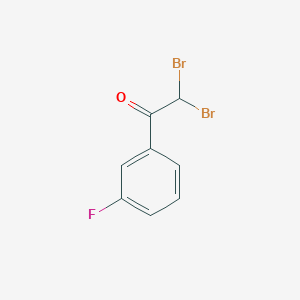
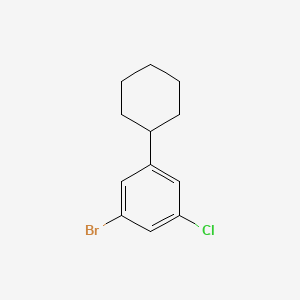
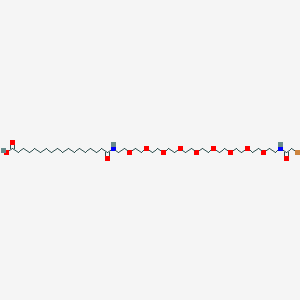
![2-Amino-5-[3-(2-thienyl)propyl]-1,3,4-thiadiazole](/img/structure/B13706988.png)
